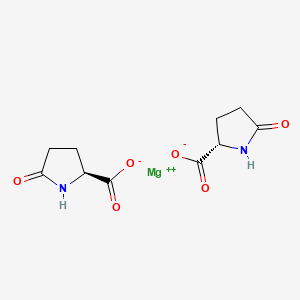
Magnesium pidolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the same basic chemical reaction but on a larger scale. The process is optimized for efficiency and purity, often involving additional steps such as filtration, crystallization, and drying to obtain the final product in a pure, stable form .
化学反应分析
Types of Reactions: Magnesium pidolate primarily undergoes chelation reactions due to the presence of the carboxylate groups in pidolic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide or magnesium hydroxide and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the reaction .
Major Products: The primary product of the reaction between magnesium oxide or hydroxide and pidolic acid is this compound. No significant by-products are typically formed under controlled conditions .
科学研究应用
Magnesium pidolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other magnesium compounds. Its high bioavailability makes it a valuable source of magnesium in various chemical reactions .
Biology: In biological research, this compound is studied for its role in cellular processes. Magnesium is an essential cofactor for many enzymes, and its bioavailability is crucial for studying enzyme kinetics and other biochemical processes .
Medicine: this compound is used in medicine for its therapeutic benefits. It is particularly effective in treating magnesium deficiency, which can lead to conditions such as migraines, muscle cramps, and cardiovascular issues. Its high bioavailability ensures efficient absorption and utilization by the body .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its stability and bioavailability make it a preferred choice for formulating magnesium supplements .
作用机制
The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound quickly remedies magnesium deficiency by providing a highly bioavailable form of magnesium that is easily absorbed and utilized by the body. The compound penetrates cells effectively, ensuring that magnesium reaches intracellular targets where it is needed for various biochemical processes .
相似化合物的比较
Magnesium pidolate is unique among magnesium supplements due to its high bioavailability and efficient absorption. Here is a comparison with other similar compounds:
Magnesium Glycinate:
- Bioavailability: 40-50%
- Known for being gentle on the stomach .
Magnesium Citrate:
- Bioavailability: 20-40%
- Known for its laxative effects .
Magnesium Malate:
- Bioavailability: 20-40%
- May offer additional benefits for muscle function and energy production .
Magnesium Oxide:
- Bioavailability: 4-10%
- Often used as an antacid, not ideal for long-term supplementation .
Magnesium Sulfate (Epsom Salts):
- Bioavailability: Negligible
- Not recommended for oral consumption due to laxative effects .
This compound stands out due to its superior bioavailability (40-60%), making it more efficient for therapeutic use .
属性
CAS 编号 |
62003-27-4 |
|---|---|
分子式 |
C10H12MgN2O6 |
分子量 |
280.52 g/mol |
IUPAC 名称 |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI 键 |
JQAACYUZYRBHGG-QHTZZOMLSA-L |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |
规范 SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Key on ui other cas no. |
135701-98-3 62003-27-4 |
同义词 |
5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



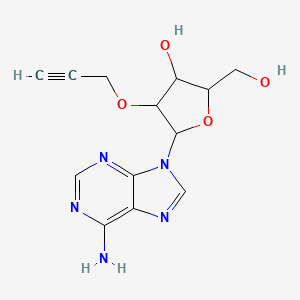
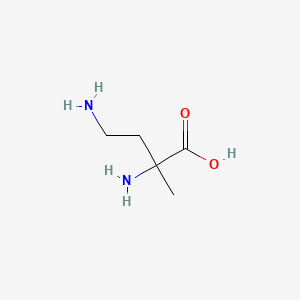
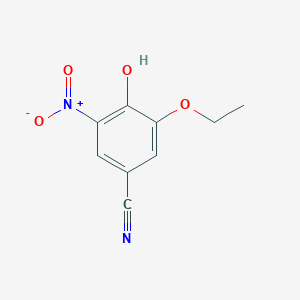
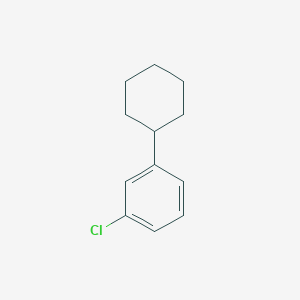
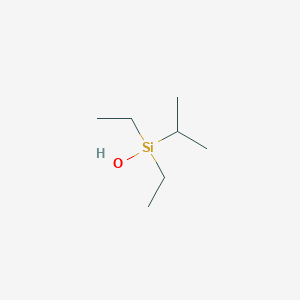
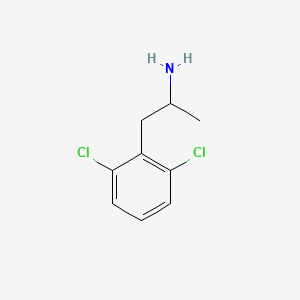
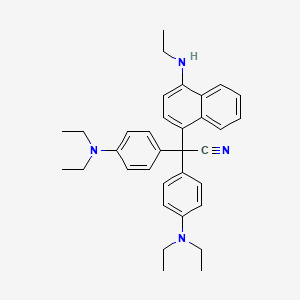

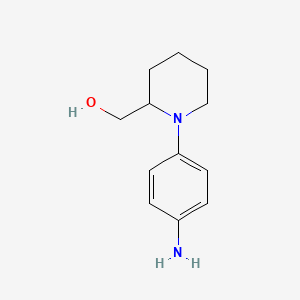
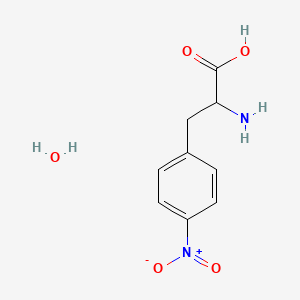
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B1645518.png)
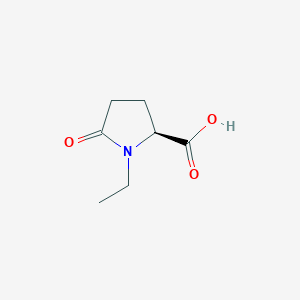
![4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline](/img/structure/B1645538.png)
